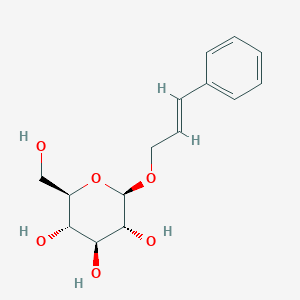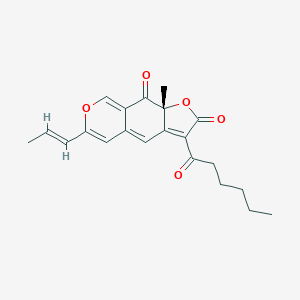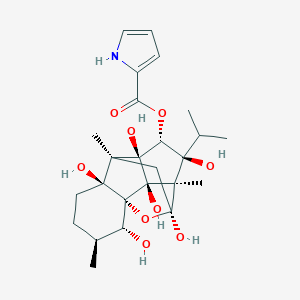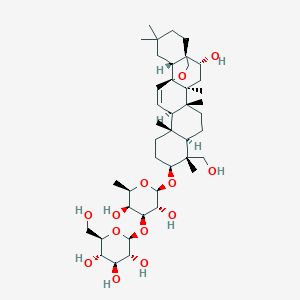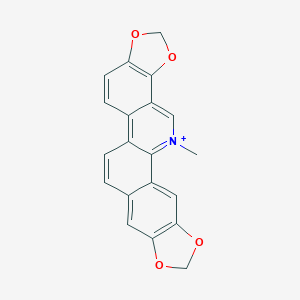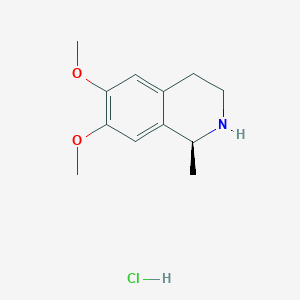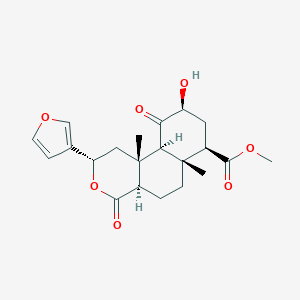
Secoisolariciresinol
Overview
Description
Secoisolariciresinol is an organic compound classified as a lignan, a type of phenylpropanoid . It is present in some cereals, such as rye, and has attracted much attention for its beneficial nutritional effects .
Synthesis Analysis
The synthesis of this compound involves the dehydrogenation of this compound to form matairesinol, a mid-pathway intermediate product in podophyllotoxin biosynthesis . The first stereoselective synthesis of meso-secoisolariciresinol has been reported, and a comparison of the cytotoxic and immunosuppressive activity between meso-secoisolariciresinol and optically active secoisolariciresinols was performed .Molecular Structure Analysis
This compound has a molecular formula of C20H26O6 . In the crystal, the molecule assumes a clustered conformation, characterized by the facing of the two phenyl rings .Chemical Reactions Analysis
The analytical method for this compound diglucoside (SDG) in flaxseeds involves extraction of defatted flaxseed flour with dioxane/ethanol, aqueous base-hydrolysis, solid-phase purification of an SDG-containing fraction, and quantitative analysis by high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis
This compound has an average mass of 362.417 Da and a monoisotopic mass of 362.172943 Da .Scientific Research Applications
Bacterial Biotransformation for SECO Production
Production for Clinical Applications : SECO has shown promise in preventing breast and colon cancers, atherosclerosis, and diabetes. Research has focused on producing SECO through bacterial biotransformation, which has been successful under less stringent anaerobic culture conditions, facilitating large-scale production (Li et al., 2012).
Klebsiella sp. Strain S1 : A bacterial strain isolated from human intestinal flora was identified as capable of producing SECO by biotransformation from precursors in defatted flaxseeds. This opens avenues for using intestinal bacteria beneficially for health (Zhou et al., 2017).
Antioxidant Applications
Protectant in Linseed Oil : SECO, extracted from flax hulls, has been demonstrated to effectively protect linseed oil and its emulsion from oxidative damage. This suggests potential applications in food and cosmetic industries for the stabilization of oil-water emulsions (Hano et al., 2017).
Antioxidant Reactions : Studies have shown that SECO is a superior antioxidant compared to its diglucoside form (SDG), potentially due to additional alcohol oxidation pathways. This finding is relevant for health benefits linked to SECO and SDG, such as reducing cancer risk (Hosseinian et al., 2007).
Lignan Metabolism and Quantification
Lignan Metabolites Detection : The metabolism of SDG, a precursor to SECO, by human gut microbiota has been extensively studied. Novel intermediates and their conjugates were identified, offering a comprehensive understanding of lignan intestinal metabolism (Quartieri et al., 2016).
Lignan Values in Food Database : Adding values of dietary lignans like SECO to food composition databases is crucial for studying diet-disease relationships. This project expanded the Cancer Research Center of Hawaii Food Composition Table to include values for SECO (Blitz et al., 2007).
Pharmaceutical and Therapeutic Potential
Antidepressant Effects : SECO has been reported to exhibit antidepressant effects in ovariectomized mice, suggesting its potential in relieving symptoms of menopausal syndrome (Wang et al., 2012).
Reducing Hypercholesterolemic Atherosclerosis : SECO has demonstrated effectiveness in reducing serum cholesterol and atherosclerosis in animal models, indicating its potential in managing cardiovascular diseases (KailashPrasad, 1999).
Methodology and Analysis
HPLC Method for SDG Analysis : A high-performance liquid chromatography (HPLC) method was developed for the analysis of SDG in flaxseeds, crucial for quantifying intake in fortified foods (Johnsson et al., 2000).
Secoisolariciresinol Dehydrogenase Research : Understanding the enzymatic conversion of SECO into various lignans is essential for elucidating the biochemical pathway and potential therapeutic applications of these lignans (Xia et al., 2001).
Mechanism of Action
Secoisolariciresinol (SECO) is a lignan, a type of phenylpropanoid, found in various grains, seeds, fruits, and vegetables . It has attracted significant attention due to its potential health benefits .
Target of Action
It has been suggested that seco and its metabolites target various proteins such as prkcb, hsp90a1, il6, akt1, mapk3, mtor, pik3ca, src, esr1, ar, pik3cb, and pik3cb . These proteins play crucial roles in various cellular processes, including inflammation, cell growth, and cancer progression .
Mode of Action
SECO interacts with its targets to exert its beneficial effects. For instance, it has been suggested that SECO regulates the expression level of zinc transporters, which are found in higher concentrations in breast cancer cells than in normal breast cells . This regulation could potentially inhibit the growth of cancer cells .
Biochemical Pathways
SECO affects various biochemical pathways. The phenylpropanoid pathway is responsible for the formation of the C6-C3 basic unit of lignans . In this pathway, phenylalanine is deaminated by phenylalanine-ammonia lyase to produce cinnamic acid, which is then oxidized to p-coumaric acid and further to caffeic acid .
Moreover, ingested SECO is converted into mammalian lignans, enterodiol (END) and enterolactone (ENL), by the gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .
Result of Action
SECO exerts various molecular and cellular effects. It has been shown to have anti-inflammatory, antioxidant, anti-mutagenic, anti-microbial, anti-obesity, hypolipidemic, and neuroprotective effects . Moreover, SECO has been found to attenuate cardiac hypertrophy and oxidative stress in monocrotaline-induced right heart dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SECO. For instance, the intestinal microflora plays a crucial role in the biotransformation of dietary lignans into enterolignans, which might exhibit more potent bioactivities than the precursor lignans . Other factors, such as diet, antibiotics, and obesity, also affect the circulating lignan levels in the body . Therefore, different levels of lignan bioactivation are observed due to variations in these factors .
Future Directions
The microbial transformation products of secoisolariciresinol have shown potential osteogenic effects similar to those of this compound or better . Understanding the biosynthetic pathway of this compound and its molecular mechanisms is key to enabling the production of new flaxseed cultivars rich in nutraceutical content .
Biochemical Analysis
Biochemical Properties
Secoisolariciresinol interacts with various enzymes, proteins, and other biomolecules. In the intestine, the gut microflora can transform this compound into the enterolignan enterodiol . This transformation process involves several biochemical reactions and interactions with enzymes present in the gut microbiota .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. For instance, it has been found to have anti-inflammatory effects on brain endothelial cells and monocytes . It also has effects on adipocytes, influencing lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown to have long-term effects on cellular function in in vitro studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to have protective effects against cardiac hypertrophy and oxidative stress in certain doses
Metabolic Pathways
This compound is involved in several metabolic pathways. In the gut, it is transformed into the enterolignan enterodiol by the gut microflora . This transformation process involves several enzymes present in the gut microbiota .
properties
IUPAC Name |
(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUETUDUXMCLALY-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183615 | |
| Record name | Secoisolariciresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29388-59-8 | |
| Record name | (-)-Secoisolariciresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29388-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secoisolariciresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029388598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secoisolariciresinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Secoisolariciresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,R*)]-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SECOISOLARICIRESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8QRJ7JEJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Secoisolariciresinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




